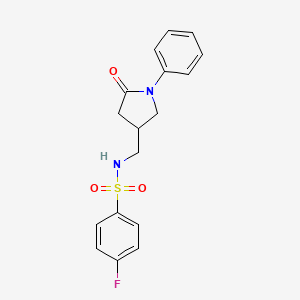

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSZSYFIEZWQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Route

4-Fluorobenzenesulfonyl chloride reacts with amines under basic conditions. For example:

- 4-Fluorobenzenesulfonyl chloride is synthesized by chlorinating 4-fluorobenzenesulfonic acid using thionyl chloride or phosphorus pentachloride.

- The sulfonyl chloride intermediate is coupled with amines in dichloromethane or chloroform with triethylamine as a base.

Limitations : Acidic byproducts may degrade acid-sensitive substrates like the pyrrolidinone core.

Alkyl-4-Halophenylsulfonate Route (Patent WO2004020401A1)

A novel method avoids acidic conditions by using ethyl-4-fluorobenzenesulfonate (Figure 1):

- Ethyl-4-fluorobenzenesulfonate is prepared by reacting 4-fluorobenzenesulfonic acid with ethanol and a chlorinating agent.

- The sulfonate ester reacts with amines in dry toluene at 80–100°C under nitrogen.

Advantages :

- Neutral conditions preserve acid-sensitive functional groups.

- High yields (≥86%) confirmed by $$ ^1H $$ NMR.

Preparation of the Pyrrolidinone Core

The 5-oxo-1-phenylpyrrolidin-3-ylmethyl amine is synthesized via:

Cyclocondensation of γ-Amino Ketones

Gabriel Synthesis

- Phthalimide-protected amine is alkylated with 3-bromomethyl-1-phenylpyrrolidin-5-one.

- Deprotection with hydrazine yields the free amine.

Sulfonamide Bond Formation

The final step couples the sulfonate/sulfonyl chloride with the pyrrolidinone-derived amine:

Ethylsulfonate Method (Preferred)

| Condition | Parameter |

|---|---|

| Solvent | Dry toluene |

| Temperature | 80–100°C |

| Reaction Time | 6–10 hours |

| Base | None (neutral conditions) |

| Yield | 78–86% |

Mechanism : Nucleophilic displacement of the ethoxy group by the pyrrolidinone amine.

Sulfonyl Chloride Method

| Condition | Parameter |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Base | Triethylamine |

| Yield | 65–72% |

Side Reaction : Competitive hydrolysis of sulfonyl chloride to sulfonic acid.

Purification and Characterization

Column Chromatography

Recrystallization

Spectroscopic Data

- $$ ^1H $$ NMR (300 MHz, CD$$ _3 $$OD) : δ 1.22–1.25 (3H, m), 4.11–4.16 (2H, m).

- MS (ESI+) : m/z 335.1 [M+H]$$ ^+ $$.

Comparative Analysis of Methods

| Method | Yield | Purity | Acid Sensitivity | Scalability |

|---|---|---|---|---|

| Ethylsulfonate | 86% | >98% | Tolerant | High |

| Sulfonyl Chloride | 72% | 95% | Poor | Moderate |

Key Insight : The ethylsulfonate route is superior for acid-sensitive substrates due to neutral conditions.

Applications in Medicinal Chemistry

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs:

N-[Imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (): Substituents: Chloro, methyl, or alkylthio groups at positions 2, 4, or 5 of the benzene ring; phthalazinone heterocycle. Activity: Antifungal effects against Candida albicans (MIC: ≤6.2–25 µg/mL), outperforming fluconazole in some cases . SAR: Absence of a methyl group at position 4 of the phthalazinone enhances activity.

4-Fluoro-N-(4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl)Benzenesulfonamide (): Substituents: Thiazolo[3,2-a]pyrimidin-3-yl group attached to the sulfonamide. Relevance: The thiazolo-pyrimidine system may enhance π-π stacking or metabolic stability compared to pyrrolidinone-based analogs.

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide ():

- Substituents : Dual fluorophenyl groups and dimethylphenyl moieties.

- Structural Insights : Dihedral angles between aromatic rings (31.7°–50.9°) and C-H···O interactions influence crystal packing and solubility .

Dual α2A/5-HT7 Receptor Antagonist ():

- Substituents : Piperidin-4-yl group linked via an ethyloxy chain.

- Synthesis : High yield (90%) via sulfonylation of primary amines, suggesting scalable routes for related compounds .

Comparison with Target Compound:

- Pyrrolidinone vs.

- Fluoro Substituent : The para-fluoro group on the benzene ring (common in ) enhances electronegativity, improving membrane permeability and binding affinity.

- Synthetic Accessibility: The absence of complex heterocycles (e.g., phthalazinone) in the target compound may simplify synthesis compared to derivatives.

Physicochemical and Crystallographic Properties

- Crystal Packing: and demonstrate that fluorophenyl groups and sulfonamide moieties participate in C-H···O interactions, forming layered structures. The target compound’s phenylpyrrolidinone group may introduce additional hydrogen-bond donors/acceptors, altering solubility .

- Melting Points : Analogs with bulkier substituents (e.g., : MP 175–178°C) exhibit higher melting points than simpler derivatives, suggesting the target compound may have moderate thermal stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the pyrrolidinone core followed by sulfonamide coupling. Key steps include:

- Nucleophilic substitution to introduce the fluorobenzenesulfonamide group.

- Controlled reaction conditions : Temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like triethylamine to enhance yields .

- Purification : Use column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity, especially the fluorophenyl and pyrrolidinone moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₈FN₂O₃S) .

- HPLC : Monitors reaction progress and purity (>98% recommended for biological assays) .

Q. What are the primary in vitro biological screening protocols for this compound?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Enzyme inhibition studies : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ calculations .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent modulation : Compare analogs with varying substituents (e.g., methoxy vs. fluoro groups) to identify critical pharmacophores.

- Key Findings :

| Substituent Position | Bioactivity Trend | Reference |

|---|---|---|

| 4-Fluoro (benzenesulfonamide) | ↑ COX-2 inhibition | |

| Pyrrolidinone C5=O | Stabilizes receptor binding |

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 .

Q. How should researchers address contradictions in reported biological data across similar sulfonamides?

- Methodological Answer :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Meta-analysis : Compare data from structurally analogous compounds (e.g., sulfonamides with piperazine or thiazole groups) to identify confounding factors .

- Mechanistic follow-up : Use siRNA knockdown or knockout models to validate target engagement .

Q. What experimental approaches elucidate the compound’s mechanism of action in metabolic pathways?

- Methodological Answer :

- Target deconvolution : Combine affinity chromatography (bait: immobilized compound) with LC-MS/MS to identify binding partners .

- Pathway analysis : RNA-seq or metabolomics (e.g., GC-MS) to track changes in glycolysis/TCA cycle intermediates .

- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for enzyme targets .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable esters at the sulfonamide group to enhance membrane permeability .

- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve aqueous solubility .

- Lipid nanoparticle encapsulation : Assess stability and release profiles using dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to reconcile variability?

- Methodological Answer :

- Strain-specificity : Test against clinically isolated strains (e.g., MRSA) rather than ATCC strains only .

- Check efflux pump activity : Use inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .

- Synergy studies : Combine with β-lactams or fluoroquinolones to identify potentiating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.